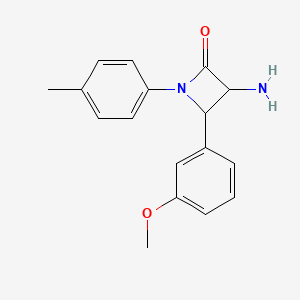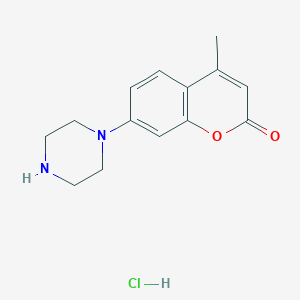
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride is a synthetic organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a piperazine ring attached to the chromenone core, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the chromenone intermediate with piperazine in the presence of a suitable base such as potassium carbonate.
Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or methyl bromide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, leading to potential anticancer effects. The piperazine ring enhances its binding affinity to various biological receptors, contributing to its antimicrobial activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests its potential to modulate multiple biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one: The free base form without the hydrochloride salt.
7-(Piperazin-1-yl)-2H-chromen-2-one: Lacks the methyl group.
4-Methyl-2H-chromen-2-one: Lacks the piperazine ring.
Uniqueness
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride is unique due to the combination of the chromenone core, piperazine ring, and methyl group, which collectively contribute to its distinct chemical and biological properties. The hydrochloride salt form further enhances its solubility and stability, making it more versatile for various applications.
Eigenschaften
Molekularformel |
C14H17ClN2O2 |
|---|---|
Molekulargewicht |
280.75 g/mol |
IUPAC-Name |
4-methyl-7-piperazin-1-ylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-10-8-14(17)18-13-9-11(2-3-12(10)13)16-6-4-15-5-7-16;/h2-3,8-9,15H,4-7H2,1H3;1H |
InChI-Schlüssel |
XUCGNHWKYSUFLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCNCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)

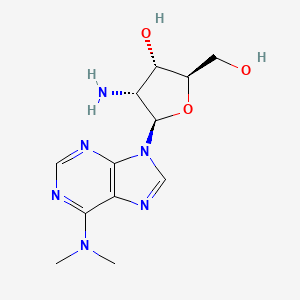
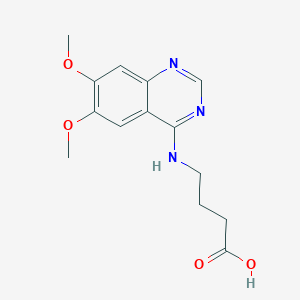

![[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11841464.png)

![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)
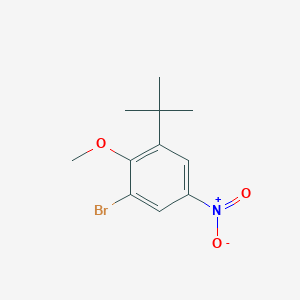

![1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
